2,4-Dichloro-1-(2-methoxyethoxy)benzene
Description
2,4-Dichloro-1-(2-methoxyethoxy)benzene is a substituted benzene derivative featuring two chlorine atoms at the 2- and 4-positions and a 2-methoxyethoxy group (-OCH2CH2OCH3) at the 1-position. The 2-methoxyethoxy substituent likely enhances solubility in polar solvents compared to nitro- or sulfonyl-containing analogs, which could influence its reactivity and environmental behavior.
Properties
CAS No. |
119015-50-8 |
|---|---|
Molecular Formula |
C9H10Cl2O2 |
Molecular Weight |
221.08 g/mol |
IUPAC Name |
2,4-dichloro-1-(2-methoxyethoxy)benzene |
InChI |
InChI=1S/C9H10Cl2O2/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3 |
InChI Key |
UXPXOISEGGABTB-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1-(2-methoxyethoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1-(2-methoxyethoxy)benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of chlorine gas and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-1-(2-methoxyethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl or amino groups under appropriate conditions.
Oxidation Reactions: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, yielding simpler benzene derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substitution reactions can yield compounds like 2,4-dihydroxy-1-(2-methoxyethoxy)benzene.
- Oxidation can produce 2,4-dichloro-1-(2-methoxyethoxy)benzoic acid.
- Reduction can result in 1-(2-methoxyethoxy)benzene.
Scientific Research Applications
2,4-Dichloro-1-(2-methoxyethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-(2-methoxyethoxy)benzene involves its interaction with specific molecular targets. The chlorine atoms and the methoxyethoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with 2,4-dichloro-1-(2-methoxyethoxy)benzene, differing primarily in substituent groups (Table 1):
Table 1: Structural and Functional Comparison of Key Analogs
Key Observations:
Substituent Impact on Reactivity: Nitrofen and chlomethoxyfen contain nitro groups (-NO2), which confer electrophilic character, making them reactive in nucleophilic substitution reactions. This property is critical in their herbicidal activity .
Solubility and Bioavailability :
- Methoxyethoxy and methoxy groups enhance solubility in organic solvents and water compared to sulfonyl or nitro substituents. For example, methylsulfonyl-containing analogs (e.g., C8H8Cl2O2S) exhibit higher melting points, suggesting lower solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
